molecular formula C11H11BrClNO B5784715 N-(4-bromo-2-chlorophenyl)cyclobutanecarboxamide

N-(4-bromo-2-chlorophenyl)cyclobutanecarboxamide

Cat. No.: B5784715
M. Wt: 288.57 g/mol
InChI Key: LRNMEMACMNJYEN-UHFFFAOYSA-N
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Description

N-(4-bromo-2-chlorophenyl)cyclobutanecarboxamide is an organic compound with the molecular formula C11H11BrClNO It is characterized by the presence of a cyclobutanecarboxamide group attached to a 4-bromo-2-chlorophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-chlorophenyl)cyclobutanecarboxamide typically involves the reaction of 4-bromo-2-chloroaniline with cyclobutanecarboxylic acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-chlorophenyl)cyclobutanecarboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

    Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.

    Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Sodium methoxide, potassium tert-butoxide, or other strong bases in polar aprotic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Major Products Formed

    Substitution: Derivatives with different functional groups replacing bromine or chlorine.

    Reduction: Amines or alcohols.

    Oxidation: Carboxylic acids or other oxidized compounds.

Scientific Research Applications

N-(4-bromo-2-chlorophenyl)cyclobutanecarboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-chlorophenyl)cyclobutanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromo-2-chlorophenyl)cyclopropanecarboxamide
  • N-(4-bromo-2-chlorophenyl)cyclopentanecarboxamide
  • N-(4-bromo-2-chlorophenyl)cyclohexanecarboxamide

Uniqueness

N-(4-bromo-2-chlorophenyl)cyclobutanecarboxamide is unique due to the presence of the cyclobutanecarboxamide group, which imparts distinct chemical and physical properties compared to its analogs. The cyclobutane ring provides a specific spatial arrangement that can influence the compound’s reactivity and interactions with other molecules.

Properties

IUPAC Name

N-(4-bromo-2-chlorophenyl)cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrClNO/c12-8-4-5-10(9(13)6-8)14-11(15)7-2-1-3-7/h4-7H,1-3H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRNMEMACMNJYEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NC2=C(C=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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